

Independent Validation of (R)-VT104: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the TEAD inhibitor **(R)-VT104** against other alternatives, supported by experimental data from published research. All quantitative data is summarized in structured tables, with detailed methodologies provided for key experiments. Signaling pathways and experimental workflows are visualized to facilitate understanding.

(R)-VT104 is a potent and orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by binding to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[1][3] This post-translational modification is essential for the interaction between TEAD and its co-activators, YAP and TAZ, which are the downstream effectors of the Hippo signaling pathway.[1] By disrupting the YAP/TAZ-TEAD interaction, **(R)-VT104** effectively suppresses the transcription of pro-proliferative and anti-apoptotic genes, demonstrating significant anti-tumor activity in preclinical models, particularly in cancers with a dysregulated Hippo pathway, such as NF2-deficient mesothelioma.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of **(R)-VT104** in comparison to other TEAD inhibitors based on published findings.

Table 1: In Vitro Anti-Proliferative Activity of TEAD Inhibitors

Compound	Cell Line	NF2 Status	GI50 (nM)	Reference
(R)-VT104 (VT104)	NCI-H226	Deficient	16	
NCI-H2373	Mutant	26		
NCI-H2052	Mutant	33		
ACC-MESO-1	Unknown	20		
ZL34	Unknown	46		
VT103	NCI-H226	Deficient	>3000	Tang et al., 2021
NCI-H2373	Mutant	114	Tang et al., 2021	
VT107	NCI-H226	Deficient	2.5	Tang et al., 2021
NCI-H2373	Mutant	8.2	Tang et al., 2021	

Table 2: In Vivo Anti-Tumor Efficacy of TEAD Inhibitors in Mesothelioma Xenograft Models

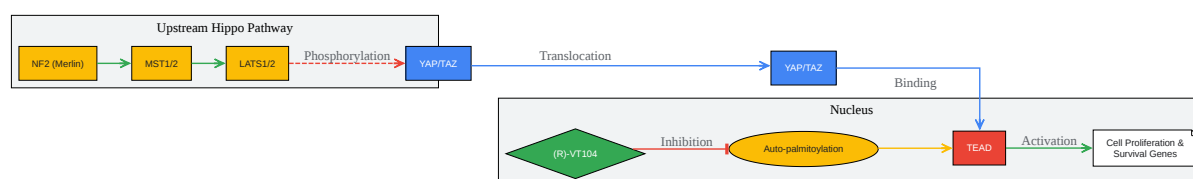
Compound	Model	Dosing	Tumor Growth Inhibition (TGI)	Reference
(R)-VT104 (VT104)	NCI-H226 CDX	1 mg/kg, p.o., daily	87.12%	
NCI-H226 CDX	3 mg/kg, p.o., daily	102.49% (regression)		
NCI-H226 CDX	10 mg/kg, p.o., daily	103.67% (regression)		
VT103	NCI-H226 CDX	10 mg/kg, p.o., daily	98.7%	Tang et al., 2021
NCI-H2373-Tu- P2 CDX	10 mg/kg, p.o., daily	96.2%	Tang et al., 2021	

Table 3: Pharmacokinetic Properties of TEAD Inhibitors in Mice

Compound	Dose	Bioavailability (F)	Half-life (T1/2)	Reference
(R)-VT104 (VT104)	10 mg/kg, p.o.	78%	24.2 hours	
VT103	7 mg/kg, p.o.	75%	12.8 hours	Tang et al., 2021
VT107	10 mg/kg, p.o.	85%	20.5 hours	Tang et al., 2021

Signaling Pathway and Mechanism of Action

The diagram below illustrates the Hippo signaling pathway and the mechanism by which **(R)-VT104** inhibits TEAD function. In a dysregulated Hippo pathway, YAP/TAZ translocates to the nucleus and binds to TEAD, promoting the transcription of genes that drive cell proliferation. **(R)-VT104** blocks the essential auto-palmitoylation of TEAD, preventing its association with YAP/TAZ and thereby inhibiting downstream signaling.



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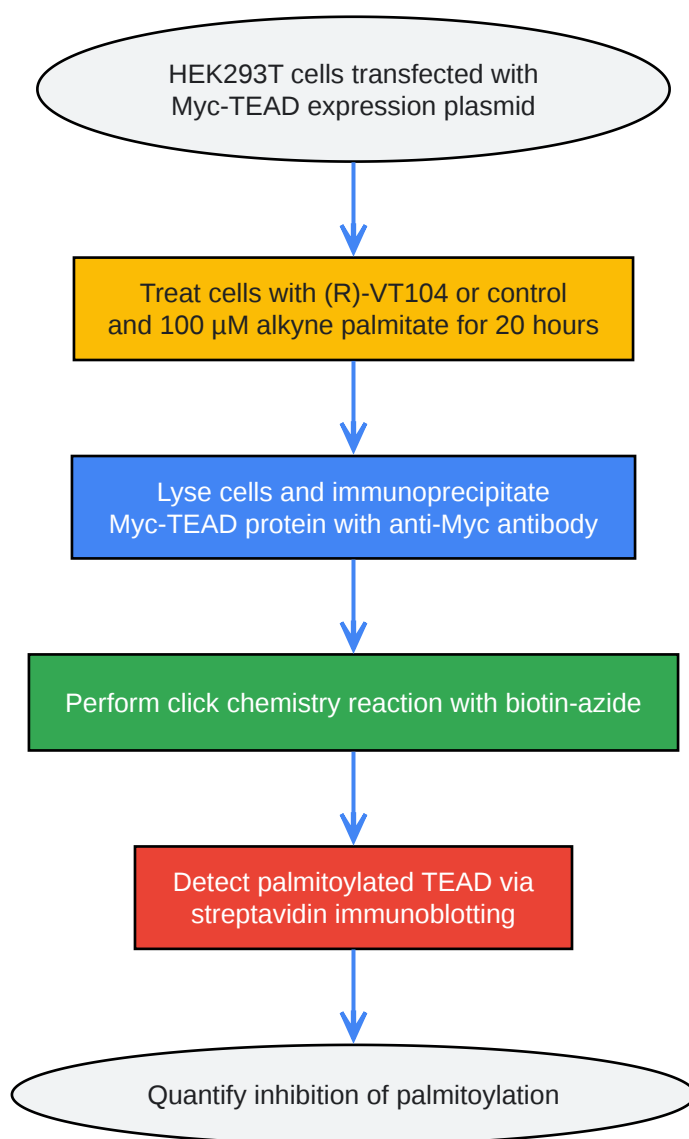
Caption: Mechanism of **(R)-VT104** in the Hippo signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell-Based TEAD Palmitoylation Assay

This assay is designed to measure the ability of a compound to inhibit the palmitoylation of TEAD proteins within a cellular context.



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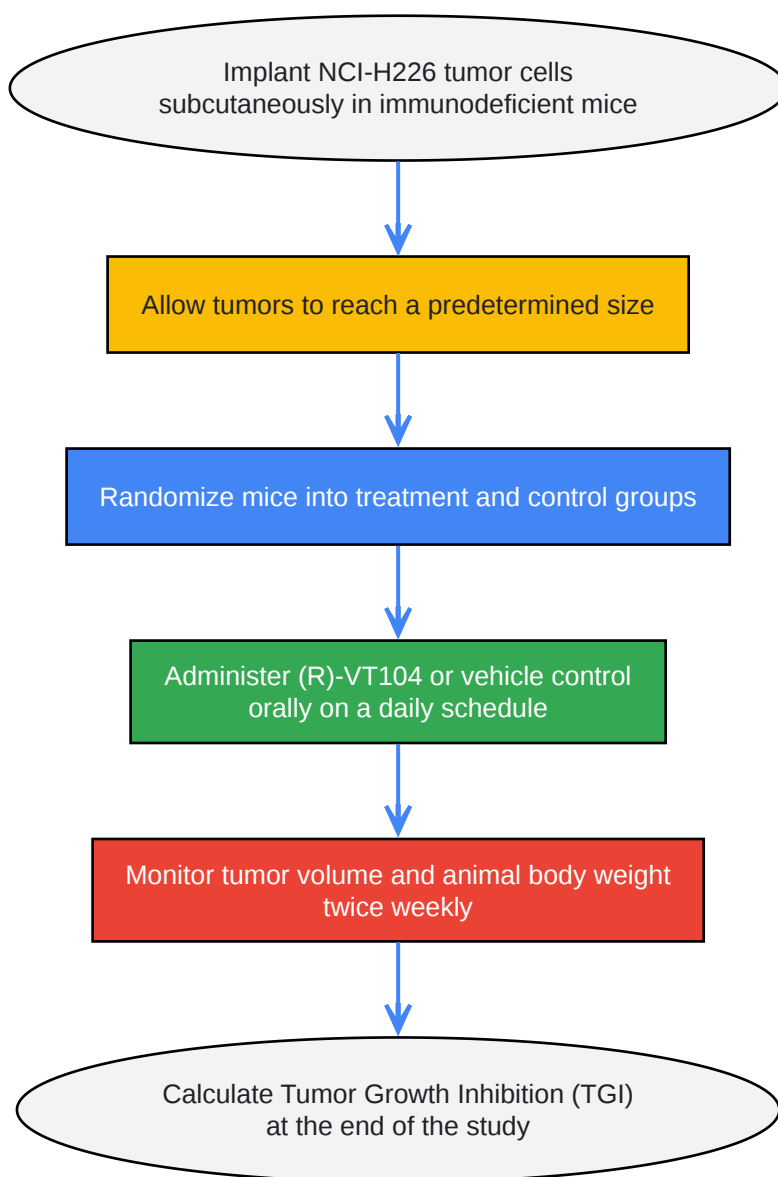
Caption: Workflow for the cell-based TEAD palmitoylation assay.

Methodology:

- **Cell Culture and Transfection:** HEK293T cells are cultured and transfected with a plasmid expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.
- **Compound Treatment:** Transfected cells are treated with **(R)-VT104** or a vehicle control (DMSO) and 100 μ M of alkyne palmitate for 20 hours.
- **Immunoprecipitation:** Cells are lysed, and the Myc-TEAD protein is immunoprecipitated using an anti-Myc antibody.
- **Click Chemistry:** The immunoprecipitated TEAD is subjected to a click chemistry reaction with biotin-azide, which covalently links biotin to the alkyne palmitate-modified TEAD.
- **Detection:** Palmitoylated TEAD is detected by streptavidin immunoblotting, and total TEAD levels are assessed using an anti-TEAD antibody for normalization.

In Vivo Tumor Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of **(R)-VT104** in a mouse xenograft model of human mesothelioma.



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Caption: Workflow for the in vivo tumor xenograft efficacy study.

Methodology:

- Cell Implantation: NCI-H226 human mesothelioma cells are implanted subcutaneously into the flank of immunodeficient mice.
- Tumor Establishment: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).

- **Treatment:** Mice are randomized into groups and treated daily via oral gavage with **(R)-VT104** formulated in a vehicle solution (e.g., 5% DMSO + 10% Solutol + 85% D5W) at specified doses. A control group receives the vehicle alone.
- **Monitoring:** Tumor volume and animal body weight are measured twice weekly to assess efficacy and toxicity.
- **Endpoint Analysis:** At the conclusion of the study, Tumor Growth Inhibition (TGI) is calculated to determine the anti-tumor activity of the compound.

Cell Proliferation Assay

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (GI50).

Methodology:

- **Cell Seeding:** Cancer cell lines are seeded in 96-well plates at an appropriate density.
- **Compound Treatment:** Cells are treated with a serial dilution of the test compound (e.g., a 10-point, threefold serial dilution starting from 3 μ M) for a specified period (e.g., 72 hours).
- **Viability Measurement:** Cell viability is measured using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
- **Data Analysis:** Dose-response curves are generated, and the GI50 values are calculated.

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References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
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